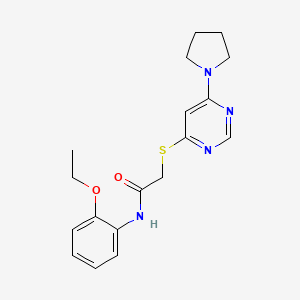

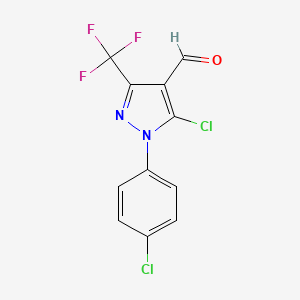

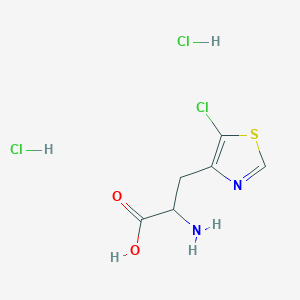

![molecular formula C16H22N2O4S B2736529 N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-09-9](/img/structure/B2736529.png)

N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline derivatives are often synthesized using classical methods such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have been employed for quinoline scaffold construction .

Scientific Research Applications

Radiotherapy Dosimetry

Background: Radiotherapy uses ionizing radiation for cancer treatment while minimizing damage to healthy tissues. Accurate dose delivery is crucial, and gel dosimeters offer a 3D approach to verify dose distributions.

Application: The compound has been studied in the context of N-(3-methoxypropyl)acrylamide polymer-gel dosimeters . Researchers investigated the effect of lithium chloride (LiCl) on the dose-response performance of these gels for 3D dose measurements using a 6 MV medical linear accelerator. The results showed that increasing LiCl concentration improved the dose-response sensitivity, with LiCl-enhanced dosimeters exhibiting a 4-fold increase in sensitivity compared to those without LiCl in the dose range of 0–4 Gy .

Heterocyclic Synthesis

Background: Heterocyclic structures play a vital role in drug discovery and materials science. Efficient synthetic methods are essential for accessing diverse heterocycles.

Application: The compound has been involved in rhodium-catalyzed cyclization reactions . For instance, silylated tosylindolinols and tosyltetrahydroisoquinolinols were successfully synthesized by carbocyclization reactions of N-(2-ethynylphenyl)- and N-(2-ethynylbenzyl)-tosylamides. These reactions demonstrate the compound’s potential in constructing complex heterocyclic frameworks .

Quality Assurance in CyberKnife Radiotherapy

Background: CyberKnife radiotherapy requires precise dose delivery. Novel dosimeters are essential for quality assurance.

Application: Researchers have explored the use of a novel N-(3-methoxypropyl)acrylamide polymer gel dosimeter for 3D quality assurance in CyberKnife radiotherapy. Optical CT imaging was employed to assess dose distributions, providing valuable insights for treatment planning and verification .

properties

IUPAC Name |

N-(3-methoxypropyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-11-14-10-13(23(20,21)17-6-4-8-22-2)9-12-5-3-7-18(15(12)14)16(11)19/h9-11,17H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMFKUSIJHXOBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NCCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

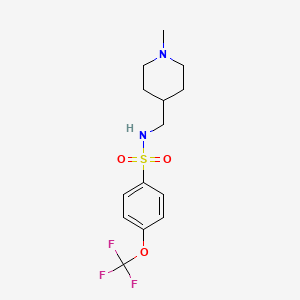

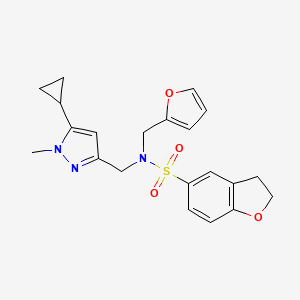

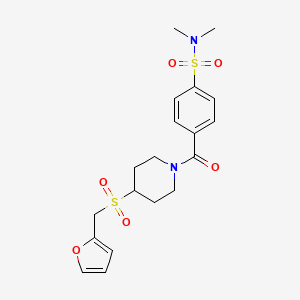

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2736457.png)

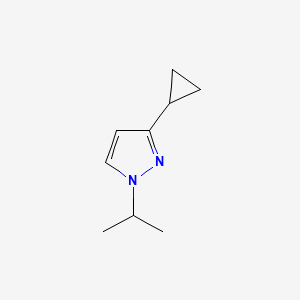

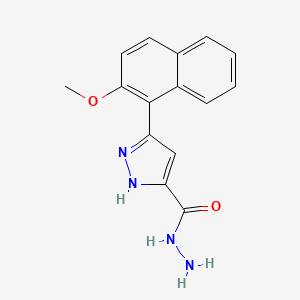

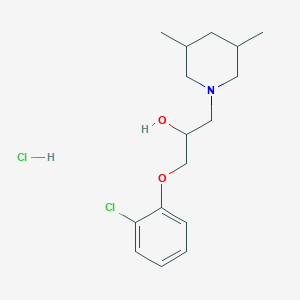

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736460.png)

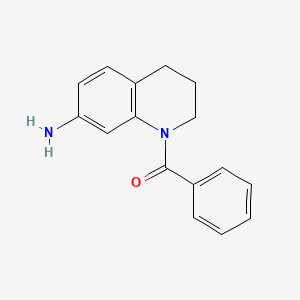

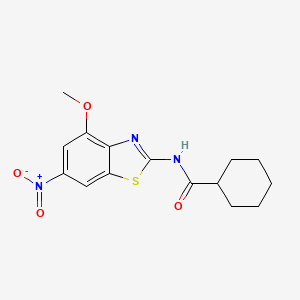

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2736464.png)